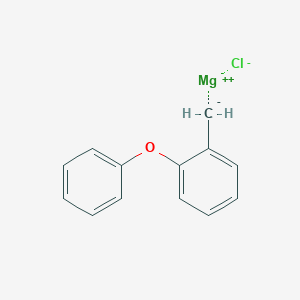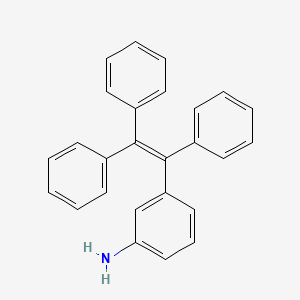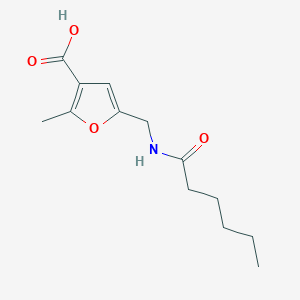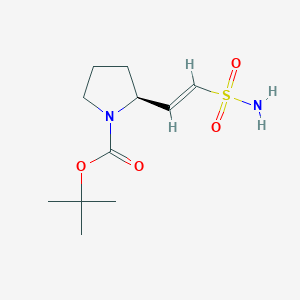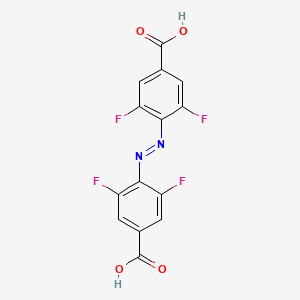
(E)-4,4'-(Diazene-1,2-diyl)bis(3,5-difluorobenzoic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4,4’-(Diazene-1,2-diyl)bis(3,5-difluorobenzoic acid) is an organic compound characterized by the presence of a diazene group (N=N) linking two 3,5-difluorobenzoic acid moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4’-(Diazene-1,2-diyl)bis(3,5-difluorobenzoic acid) typically involves the diazotization of 3,5-difluoroaniline followed by coupling with another molecule of 3,5-difluoroaniline under controlled conditions. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, and requires careful temperature control to ensure the formation of the desired diazene linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4,4’-(Diazene-1,2-diyl)bis(3,5-difluorobenzoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the diazene group can yield the corresponding hydrazine derivative.
Substitution: The fluorine atoms on the benzene rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
Oxidation: Quinones
Reduction: Hydrazine derivatives
Substitution: Various substituted benzoic acids
Applications De Recherche Scientifique
(E)-4,4’-(Diazene-1,2-diyl)bis(3,5-difluorobenzoic acid) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (E)-4,4’-(Diazene-1,2-diyl)bis(3,5-difluorobenzoic acid) involves its interaction with specific molecular targets. The diazene group can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Azobis(benzoic acid)
- 4,4’-Azobis(3,5-dichlorobenzoic acid)
- 4,4’-Azobis(3,5-dimethylbenzoic acid)
Uniqueness
(E)-4,4’-(Diazene-1,2-diyl)bis(3,5-difluorobenzoic acid) is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets compared to its non-fluorinated analogs.
Propriétés
Formule moléculaire |
C14H6F4N2O4 |
|---|---|
Poids moléculaire |
342.20 g/mol |
Nom IUPAC |
4-[(4-carboxy-2,6-difluorophenyl)diazenyl]-3,5-difluorobenzoic acid |
InChI |
InChI=1S/C14H6F4N2O4/c15-7-1-5(13(21)22)2-8(16)11(7)19-20-12-9(17)3-6(14(23)24)4-10(12)18/h1-4H,(H,21,22)(H,23,24) |
Clé InChI |
UGNSRBICRLILLW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)N=NC2=C(C=C(C=C2F)C(=O)O)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


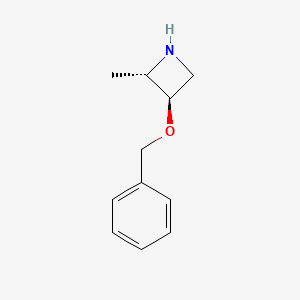

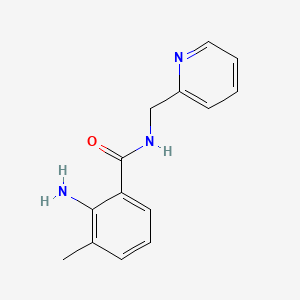
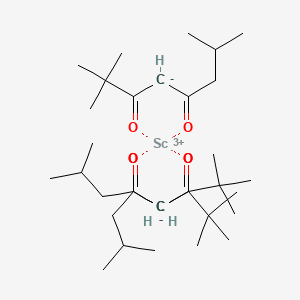
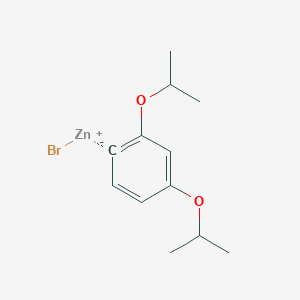
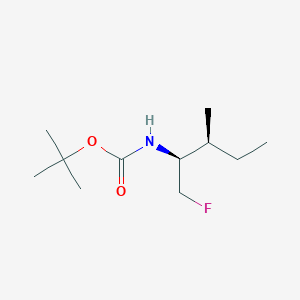
![Cyclohexyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14890369.png)
